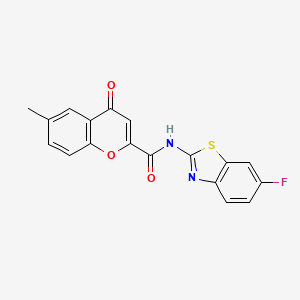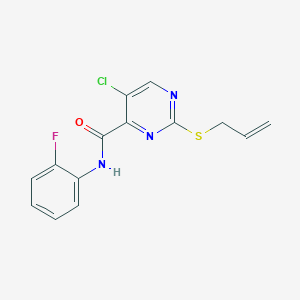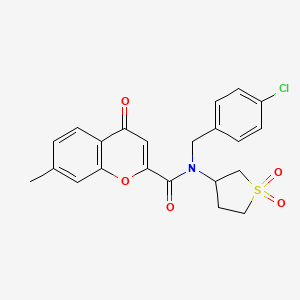![molecular formula C26H22FNO3 B11383610 6-ethyl-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11383610.png)
6-ethyl-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and various substituents such as ethyl, fluorobenzyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The initial step involves the synthesis of the chromene ring through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Oxazine Ring Formation: The chromene intermediate is then reacted with an amine derivative to form the oxazine ring. This step often requires the use of a catalyst and controlled temperature conditions.
Substitution Reactions: The final step involves the introduction of the ethyl, fluorobenzyl, and phenyl groups through substitution reactions. These reactions may require specific reagents such as alkyl halides and aryl halides, along with appropriate bases and solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The presence of substituents allows for nucleophilic or electrophilic substitution reactions, where groups such as halides or alkyl groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate, solvents like dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-ethyl-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its chemical properties allow for the development of novel materials with specific optical or electronic characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 6-ethyl-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 6-ethyl-9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 6-ethyl-9-(4-bromobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Uniqueness
The uniqueness of 6-ethyl-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in the presence of the fluorobenzyl group, which imparts specific electronic and steric properties
Properties
Molecular Formula |
C26H22FNO3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
6-ethyl-9-[(4-fluorophenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C26H22FNO3/c1-2-18-12-22-21(19-6-4-3-5-7-19)13-24(29)31-26(22)23-15-28(16-30-25(18)23)14-17-8-10-20(27)11-9-17/h3-13H,2,14-16H2,1H3 |
InChI Key |
YWEYLAQXHXWVEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C3=C1OCN(C3)CC4=CC=C(C=C4)F)OC(=O)C=C2C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11383532.png)


![2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B11383551.png)
![2-(4-bromophenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B11383552.png)



![1-Cyclohexyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea](/img/structure/B11383579.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11383592.png)
![2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11383594.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11383601.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11383609.png)
![Dimethyl {5-[(4-methylbenzyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11383622.png)
